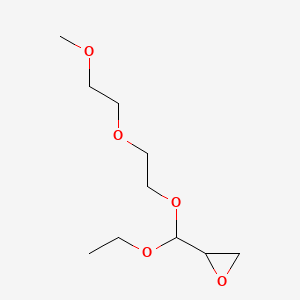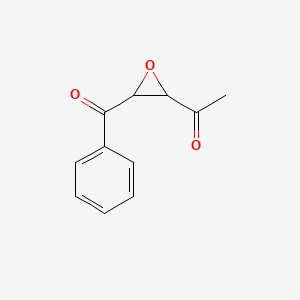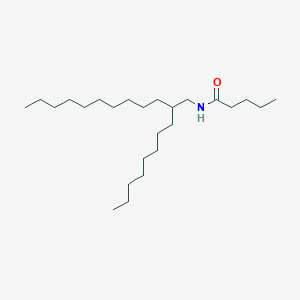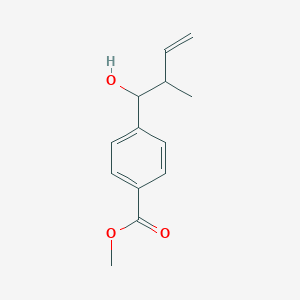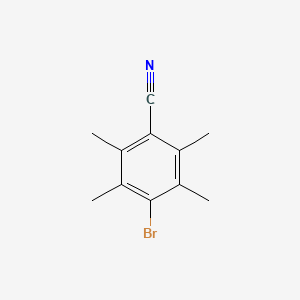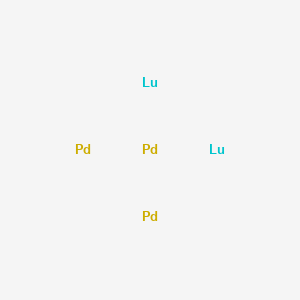
Lutetium--palladium (2/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lutetium–palladium (2/3) is a compound formed by the combination of lutetium and palladium in a 2:3 ratio Lutetium is a rare earth metal, while palladium is a transition metal
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of lutetium–palladium (2/3) can be achieved through various synthetic routes. One common method involves the reduction of lutetium chloride or lutetium fluoride with palladium in the presence of a reducing agent such as calcium, potassium, or sodium . The reaction typically occurs at high temperatures to ensure complete reduction and formation of the desired compound.
Industrial Production Methods
Industrial production of lutetium–palladium (2/3) may involve similar reduction processes but on a larger scale. The use of high-performance liquid chromatography (HPLC) and lanthanide resins can help in the effective separation and purification of the compound . These methods ensure high purity and yield, making the compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Lutetium–palladium (2/3) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lutetium oxide and palladium oxide.
Reduction: It can be reduced back to its elemental forms using strong reducing agents.
Substitution: The compound can participate in substitution reactions, where one of the metals is replaced by another metal or ligand.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen fluoride, nitric acid, and various reducing agents such as calcium and sodium . The reactions typically occur under controlled conditions, including high temperatures and inert atmospheres, to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield lutetium oxide and palladium oxide, while reduction reactions may produce elemental lutetium and palladium.
Wissenschaftliche Forschungsanwendungen
Lutetium–palladium (2/3) has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of lutetium–palladium (2/3) involves its interaction with specific molecular targets and pathways. In catalysis, the compound facilitates the formation and breaking of chemical bonds, thereby accelerating reactions. In medicine, lutetium-based compounds target somatostatin receptors on cancer cells, delivering radiation to destroy the cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to lutetium–palladium (2/3) include other lutetium and palladium compounds, such as:
Lutetium oxide (Lu2O3): Used in ceramics and lasers.
Palladium chloride (PdCl2): Used in catalysis and electronics.
Uniqueness
Lutetium–palladium (2/3) is unique due to its specific ratio of lutetium to palladium, which imparts distinct properties not found in other compounds. Its combination of rare earth and transition metals makes it particularly valuable in specialized applications, such as advanced catalysis and materials science.
Eigenschaften
CAS-Nummer |
389087-15-4 |
|---|---|
Molekularformel |
Lu2Pd3 |
Molekulargewicht |
669.2 g/mol |
IUPAC-Name |
lutetium;palladium |
InChI |
InChI=1S/2Lu.3Pd |
InChI-Schlüssel |
WEIYDDLNKAYMEH-UHFFFAOYSA-N |
Kanonische SMILES |
[Pd].[Pd].[Pd].[Lu].[Lu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium;ethyl 2-[[2-butyl-4-oxo-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]methyl]benzoate](/img/structure/B14252795.png)
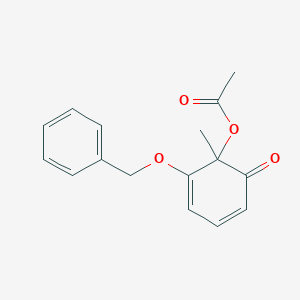
![Ethanol, 2,2'-[[2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]ethyl]imino]bis-](/img/structure/B14252823.png)

